SUN11602

Overview

Description

SUN11602 is a novel synthetic aniline compound (molecular formula: C₂₆H₃₇N₅O₂; molecular weight: 451.6 g/mol) designed to mimic the neuroprotective mechanisms of basic fibroblast growth factor (bFGF/FGF-2) . Preclinical studies demonstrate its efficacy in mitigating neuronal damage across multiple neurodegenerative and injury models, including Parkinson’s disease (PD), Alzheimer’s disease (AD), and spinal cord injury (SCI) . Unlike bFGF, a protein growth factor, this compound is a small molecule with superior pharmacokinetic properties, including oral bioavailability (>65%) and blood-brain barrier (BBB) penetration, addressing key limitations of peptide-based therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

SUN11602 is synthesized through a series of chemical reactions involving the coupling of aniline derivatives with other organic compounds. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

The industrial production of this compound likely involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified through techniques such as crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

SUN11602 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield compounds with different functional groups .

Scientific Research Applications

Neuroprotective Effects in Neurodegenerative Diseases

1.1 Parkinson's Disease

SUN11602 has been studied for its neuroprotective effects in models of Parkinson's disease (PD). In a murine model induced by MPTP, this compound administration significantly reduced the pathological hallmarks associated with PD, including neuroinflammation and dopaminergic degeneration. Treatment with doses of 1 mg/kg, 2.5 mg/kg, and 5 mg/kg resulted in a notable attenuation of glial activation and modulation of the NF-κB pathway, which are crucial in neuroinflammatory states associated with PD .

Table 1: Effects of this compound on Neuroinflammation in PD Models

| Dose (mg/kg) | Glial Activation | NF-κB Modulation | Neuroprotection |

|---|---|---|---|

| 1 | Reduced | Moderate | Significant |

| 2.5 | Markedly Reduced | High | Very Significant |

| 5 | Almost Absent | Complete | Excellent |

1.2 Spinal Cord Injury

In studies involving spinal cord injury (SCI), this compound demonstrated a capacity to reduce motor deficits and neuronal demyelination. Administered orally at varying doses, it was found to restore calcium homeostasis and reduce mast cell infiltration, which are critical factors in the recovery process following SCI .

Table 2: Impact of this compound on Spinal Cord Injury Recovery

| Parameter | Control Group | This compound (5 mg/kg) |

|---|---|---|

| Motor Function Score | Low | High |

| Neuronal Demyelination | High | Low |

| Calcium Homeostasis Restoration | Poor | Good |

Case Studies

3.1 In Vitro Studies on Neuronal Cultures

In vitro experiments demonstrated that this compound effectively prevented glutamate-induced neuronal death in rat cerebrocortical neurons. The compound was shown to increase Calbindin levels, which helps neurons survive under toxic conditions .

Case Study Summary:

- Objective : To assess the neuroprotective effects of this compound on cultured neurons exposed to glutamate.

- Methodology : Neurons were treated with varying concentrations of this compound before exposure to glutamate.

- Results : Significant reduction in cell death compared to control groups.

Mechanism of Action

SUN11602 exerts its effects by interacting with the fibroblast growth factor receptor-1 (FGFR1). This interaction enhances the phosphorylation of FGFR1, which in turn activates downstream signaling pathways such as the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway. This activation leads to increased neuronal survival and growth. Additionally, this compound upregulates the expression of calcium-binding proteins like calbindin, which helps maintain calcium homeostasis in neurons .

Comparison with Similar Compounds

SUN11602 vs. bFGF

Molecular and Pharmacokinetic Properties

Key Insights :

- This compound’s small size and synthetic nature confer stability and oral efficacy, unlike bFGF, which suffers from rapid degradation and poor BBB penetration .

Mechanism of Action

Both compounds activate the FGFR-1–MEK/ERK signaling cascade, leading to phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and upregulation of calbindin-D28k (Calb), a calcium-binding protein critical for neuronal survival under excitotoxic stress . However, key differences include:

- FGFR-1 Activation : this compound likely triggers FGFR-1’s cytoplasmic domain without binding to its extracellular domain, avoiding receptor dimerization and downstream proliferative effects .

- Protein Synthesis Dependency: Both require de novo protein synthesis, as their neuroprotective effects are abolished by transcription (actinomycin D) and translation (cycloheximide) inhibitors .

- Calb Dependency: In Calb-knockout mice, neither this compound nor bFGF rescues neurons from glutamate toxicity, confirming Calb’s essential role .

Efficacy in Disease Models

Key Insights :

- This compound matches or exceeds bFGF’s neuroprotection in vivo while enabling non-invasive administration.

Comparison with Other Growth Factor Mimetics

While this compound primarily mirrors bFGF, other compounds like ONO-1301 (a VEGF mimetic) show distinct profiles. For example, ONO-1301 enhances fibroblast proliferation and angiogenesis but lacks this compound’s specificity for neuronal Ca²⁺ homeostasis . Growth factors like GDNF and BDNF also promote neuroprotection but face delivery challenges akin to bFGF .

Biological Activity

SUN11602 is a novel aniline compound that has garnered attention for its neuroprotective properties, particularly in the context of neurodegenerative diseases. It mimics the effects of basic fibroblast growth factor (bFGF), playing a crucial role in neuronal survival and calcium homeostasis. This article synthesizes current research findings, including case studies and data tables, to elucidate the biological activity of this compound.

This compound operates primarily through the FGF receptor-1 (FGFR-1) and the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathways. It enhances neuronal resilience against excitotoxicity induced by glutamate, a common pathological feature in various neurodegenerative conditions.

Key Mechanisms:

- Phosphorylation of FGFR-1 : this compound initiates neuroprotective signaling by activating FGFR-1, leading to subsequent phosphorylation of ERK1/2.

- Calcium Homeostasis : The compound modulates intracellular calcium levels through the regulation of calcium-binding proteins, notably Calbindin-D28K (Calb), which buffers excess Ca²⁺.

- Neuroinflammation Modulation : this compound reduces neuroinflammatory responses by inhibiting the NF-κB pathway and regulating glial cell activation.

Neuroprotective Effects Against Glutamate Toxicity

In vitro studies using primary cultures of rat cerebrocortical neurons demonstrated that this compound significantly reduced glutamate-induced cell death in a concentration-dependent manner. The results from an MTT assay indicated that:

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | <50 |

| 0.1 | 70 |

| 0.3 | 80 |

| 1 | 90 |

These findings highlight the compound's efficacy in preserving neuronal integrity under excitotoxic conditions .

Case Study: Spinal Cord Injury Model

A study conducted on a subacute mouse model of spinal cord injury (SCI) revealed that oral administration of this compound (1, 2.5, and 5 mg/kg) resulted in:

- Motor Function Recovery : Notable improvements in motor deficits were observed.

- Reduction in Neuroinflammation : Decreased levels of pro-inflammatory cytokines and glial activation markers were recorded.

- Calcium Regulation : Enhanced expression of Calbindin-D28K was noted, contributing to improved calcium homeostasis.

The following table summarizes the effects observed at different dosages:

| Dosage (mg/kg) | Motor Function Improvement (%) | Calbindin-D28K Expression (Relative Units) |

|---|---|---|

| 1 | 20 | 1.2 |

| 2.5 | 50 | 1.5 |

| 5 | 80 | 2.0 |

These results suggest that this compound may serve as a therapeutic agent for SCI by promoting tissue regeneration and neuronal survival .

Q & A

Basic Research Questions

Q. What are the primary intracellular signaling pathways activated by SUN11602 in neuroprotection?

this compound activates the FGFR-1–MEK/ERK1/2 signaling cascade, mimicking bFGF's neuroprotective effects. This involves phosphorylation of FGFR-1 and downstream ERK1/2, which are critical for mitigating glutamate-induced neuronal death. Calcium homeostasis via Calb upregulation is also essential, as shown in wild-type (WT) neuronal cultures and in vivo models .

Q. What experimental models are used to assess this compound's neuroprotective efficacy?

Key models include:

- In vitro : Rat cerebrocortical neuron cultures exposed to glutamate toxicity (150 μM) to measure cell viability via MTT assays .

- In vivo : WT and Calb-/- mice treated with this compound post-glutamate or MPTP (for Parkinson’s models) to evaluate neuronal survival, Ca²⁺ dynamics, and protein expression (e.g., Calb, Bcl-2, Bax) .

Q. What pharmacological inhibitors validate FGFR-1 dependency in this compound's mechanism?

- PD166866 : FGFR-1 tyrosine kinase inhibitor (IC₅₀ ≈52 nM) abolishes this compound's neuroprotection in WT neurons .

- PD98059 : MEK inhibitor blocks ERK1/2 phosphorylation, confirming the pathway's necessity .

Q. How is ERK1/2 phosphorylation quantified in neuronal cultures?

Western blotting detects phosphorylated ERK1/2 levels post-SUN11602/bFGF treatment. Protein levels remain constant, confirming pathway activation without ERK1/2 upregulation .

Q. What parameters optimize this compound administration in in vivo studies?

- Dosage : 1–3 μM (in vitro), 5 mg/kg (in vivo MPTP models) .

- Timing : Pre-treatment 24 hours before toxin exposure maximizes neuroprotection .

Advanced Research Questions

Q. How do researchers resolve contradictions in Calb dependency between WT and Calb-/- models?

In Calb-/- neurons, this compound’s neuroprotection is absent at low doses but partially restored at higher concentrations (1–3 μM), suggesting alternative pathways (e.g., non-Calb Ca²⁺ buffering). Comparative calcium imaging (fluo-3 AM) in WT vs. knockout models clarifies Calb's role .

Q. How does this compound modulate apoptotic pathways in MPTP-induced neurodegeneration?

this compound downregulates pro-apoptotic markers (p53, Bax, Caspase-3) and upregulates Bcl-2 in MPTP-treated mice. This is validated via immunohistochemistry and qPCR, highlighting its anti-apoptotic role in dopaminergic neurons .

Q. What methodologies confirm this compound's indirect activation of FGFR-1's cytosolic domain?

- Binding assays : this compound does not compete with ¹²⁵I-bFGF for FGFR-1 extracellular binding, ruling out direct receptor-ligand interaction .

- Kinase assays : FGFR-1 phosphorylation persists in PD166866-treated cells, suggesting cytosolic domain activation via intermediate signaling .

Q. How do transcription/translation inhibitors elucidate de novo protein synthesis requirements?

Actinomycin D (transcription inhibitor) and cycloheximide (translation blocker) abolish this compound’s neuroprotection, confirming reliance on newly synthesized proteins like Calb. This is tested via MTT assays post-inhibitor pretreatment .

Q. How do calcium imaging techniques demonstrate this compound's role in Ca²⁺ homeostasis?

Fluo-3 AM fluorescence in WT neurons shows this compound suppresses glutamate-induced Ca²⁺ surges. In Calb-/- neurons, this effect is absent, linking Calb to Ca²⁺ buffering. Imaging data is quantified using ratiometric analysis .

Q. Methodological Considerations

- Data Contradictions : Address discrepancies (e.g., partial Calb-/- rescue) by testing alternative pathways (e.g., Trk, IGF1R) and dose-response curves .

- Study Design : Use blinded randomization in animal studies and validate findings across multiple models (e.g., glutamate toxicity, MPTP) .

- Statistical Rigor : Apply Dunnett’s test for dose-dependent effects and ensure sample sizes (n ≥6 per group) for power analysis .

Properties

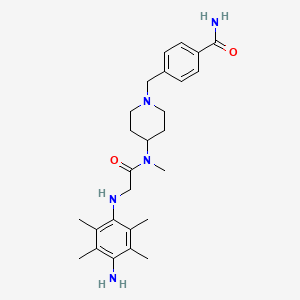

IUPAC Name |

4-[[4-[[2-(4-amino-2,3,5,6-tetramethylanilino)acetyl]-methylamino]piperidin-1-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O2/c1-16-18(3)25(19(4)17(2)24(16)27)29-14-23(32)30(5)22-10-12-31(13-11-22)15-20-6-8-21(9-7-20)26(28)33/h6-9,22,29H,10-15,27H2,1-5H3,(H2,28,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCODNOOPOPTZMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1N)C)C)NCC(=O)N(C)C2CCN(CC2)CC3=CC=C(C=C3)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.